molecular formula C25H23N5O4S2 B11623045 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623045
M. Wt: 521.6 g/mol
InChI Key: HPFBHVLOQQDHMO-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective chemical probe targeting cyclin-dependent kinases (CDKs), a family of serine/threonine kinases critical for cell cycle progression and transcriptional regulation. Its primary research value lies in its ability to selectively inhibit CDK2 and CDK9, which are implicated in uncontrolled cellular proliferation and survival in various cancers. The mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby preventing phosphorylation of downstream substrates . This leads to cell cycle arrest, particularly at the G1/S phase, and inhibition of RNA polymerase II-mediated transcription, ultimately inducing apoptosis in malignant cells. Researchers utilize this compound to dissect the specific roles of CDK2 and CDK9 in oncogenic signaling pathways, to study cell cycle checkpoints, and to evaluate its potential as a lead compound for the development of novel antineoplastic therapeutics. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C25H23N5O4S2

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N5O4S2/c1-27-8-10-28(11-9-27)22-17(23(31)29-7-3-2-4-21(29)26-22)13-20-24(32)30(25(35)36-20)14-16-5-6-18-19(12-16)34-15-33-18/h2-7,12-13H,8-11,14-15H2,1H3/b20-13-

InChI Key

HPFBHVLOQQDHMO-MOSHPQCFSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time for the Knoevenagel step from 8 hours to 45 minutes, maintaining comparable yields (85%). This method minimizes thermal degradation of the thioxo group.

Solid-Phase Synthesis

A resin-bound approach using Fmoc-protected Wang resin enables parallel synthesis of analogs. After coupling the pyrido[1,2-a]pyrimidin-4-one core, the thiazolidinone moiety is introduced via on-resin cyclization, achieving 70–75% yield.

Challenges and Solutions in Large-Scale Production

ChallengeMitigation Strategy
Isomerization during storageAdd 0.1% w/v ascorbic acid as stabilizer
Low solubility in aqueous mediaUse PEG-400 as co-solvent
Thioxo group oxidationConduct reactions under N₂ atmosphere

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

    Antimicrobial Properties

    Research indicates that compounds containing thiazolidinone and pyrimidine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar thiazole derivatives against various Gram-positive bacteria, suggesting that the thiazolidinone framework may contribute to this bioactivity . The compound's structural features allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.

    Anticancer Potential

    Another area of interest is the anticancer potential of this compound. Pyrido-pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the incorporation of specific substituents can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .

    Case Study 1: Antimicrobial Screening

    A series of derivatives based on the thiazolidinone structure were synthesized and screened for antimicrobial activity against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced activity, demonstrating the importance of structural optimization in drug design .

    Case Study 2: Anticancer Activity Evaluation

    In a study evaluating the anticancer properties of pyrido-pyrimidine derivatives, several compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results showed that specific substitutions at the benzodioxole position improved cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Structural Variations in Analogous Compounds

    The following analogs (Table 1) share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in substituents:

    Compound ID Piperazinyl Substituent Thiazolidinone Substituent Additional Features
    Compound A 4-Methylpiperazinyl 1,3-Benzodioxol-5-ylmethyl Z-configuration, thioxo group
    Compound B 4-Benzylpiperazinyl 3-(2-Methoxyethyl) Methoxyethyl chain increases polarity
    Compound C 4-Benzylpiperazinyl 3-Ethyl Ethyl group enhances lipophilicity
    Compound D 4-Ethylpiperazinyl 3-Benzyl Benzyl group may improve π interactions
    Compound E 4-Methylpiperazinyl (variant) 1,3-Benzodioxol-5-yl (direct) Lacks thiazolidinone bridge

    Physicochemical and Electronic Properties

    • Lipophilicity: Compound A (benzodioxolylmethyl) balances lipophilicity and polarity, likely improving membrane permeability compared to Compound B (polar methoxyethyl) and Compound C (hydrophobic ethyl) .
    • Metabolic Stability :
      • The 1,3-benzodioxole group in Compound A is resistant to oxidative metabolism, unlike the benzyl groups in Compounds B, C, D , which are prone to CYP450-mediated degradation .
    • Electronic Effects :
      • The thioxo group in Compound A and analogs provides hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinases or phosphatases) .

    Pharmacological Implications

    • Piperazinyl Substitutions: 4-Methylpiperazinyl in Compound A offers a balance of solubility and steric bulk, whereas 4-benzylpiperazinyl (Compounds B, C) may hinder target binding due to larger size .
    • Thiazolidinone Modifications: Compound A’s benzodioxolylmethyl group enhances π-stacking in hydrophobic binding pockets compared to Compound C’s ethyl group .

    Research Findings and Trends

    • Biological Activity: Thiazolidinone derivatives (e.g., Compound A) are associated with antihyperglycemic, antimicrobial, and anticancer activities . The thioxo group and aromatic substituents correlate with enhanced target affinity.
    • Structure-Activity Relationships (SAR) :
      • Piperazinyl groups with smaller substituents (e.g., methyl) improve solubility without compromising binding .
      • Benzodioxole derivatives show prolonged half-lives in pharmacokinetic studies compared to benzyl analogs .

    Biological Activity

    The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a variety of biological activities, particularly in the fields of oncology and antimicrobial research.

    Chemical Structure and Properties

    The molecular formula for this compound is C23H20N4O4S2C_{23}H_{20}N_{4}O_{4}S_{2} with a molecular weight of approximately 480.6 g/mol. The structure includes:

    • A thiazolidinone ring , known for its bioactivity.
    • A pyrido-pyrimidine core , associated with anticancer properties.
    • A benzodioxole moiety , which can enhance pharmacological effects.

    Biological Activity Overview

    Preliminary studies indicate that this compound exhibits various biological activities:

    Anticancer Activity

    Research has shown that compounds containing thiazolidinone and pyrido-pyrimidine structures can inhibit tumor cell proliferation. In vitro studies demonstrate that derivatives similar to this compound have shown significant inhibition against several cancer cell lines, including:

    • Huh7 (liver cancer)
    • MDA-MB 231 (breast cancer)
    • PC3 (prostate cancer)

    The mechanism of action appears to involve the disruption of microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

    Antimicrobial Activity

    Compounds with thiazolidinone frameworks have been documented for their antimicrobial properties. The specific compound under discussion has shown potential against various bacterial strains and fungi, although detailed quantitative data is still required to establish its efficacy compared to established antibiotics.

    Structure-Activity Relationship (SAR)

    A comparison of structural features with known active compounds reveals insights into its biological profile:

    Structural Feature Biological Activity Unique Aspects
    Thiazolidinone RingAntimicrobialCommon in many bioactive compounds
    Pyrido-Pyrimidine CoreAnticancerFocus on inhibiting tumor growth
    Benzodioxole MoietyDiverse pharmacologyEnhances overall biological activity

    This table highlights how the unique combination of these features may contribute to the compound's distinct biological effects.

    Case Studies and Research Findings

    Recent studies have explored the synthesis and biological evaluation of similar thiazolidinone derivatives. For instance, a study identified lead compounds with IC50 values in the low micromolar range against DYRK1A, a kinase implicated in various cancers . The structure of these lead compounds shares similarities with the target compound, suggesting that modifications could enhance potency.

    In Vitro Studies

    In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against normal versus cancerous cells. Results from these assays indicate a promising therapeutic index, warranting further investigation into its potential as an anticancer agent.

    Q & A

    Q. Table 1: Representative Reaction Conditions

    StepCatalyst/SolventTemperature (°C)Yield Range (%)
    1ZnCl₂/THF60–8045–60
    2Et₃N/DMF100–12055–70
    3Pd(PPh₃)₄/DCMRT65–80

    Basic: Which analytical techniques are critical for confirming the structure and purity of the compound?

    • NMR Spectroscopy : Use ¹H/¹³C NMR to verify Z-configuration of the thiazolidinone-methylidene group (δ 7.2–7.8 ppm for vinyl protons) and benzodioxole methylene (δ 5.1–5.3 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 576.18) and detect impurities .
    • HPLC-PDA : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and monitor degradation products .

    Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector to collect high-resolution (<1.0 Å) diffraction data. For example, reports a monoclinic crystal system (P2₁/c) with Z = 4 .
    • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. The thioxo group’s orientation (C=S) and piperazine chair conformation can be validated via residual density maps .
    • Validation Tools : Use PLATON to check for twinning or disorder, especially in the pyrido-pyrimidinone ring system .

    Advanced: How do non-covalent interactions influence the compound’s stability and bioactivity?

    • Intermolecular Forces : π-π stacking between the benzodioxole and pyrido-pyrimidinone rings enhances crystalline stability (distance ~3.5 Å) .
    • Hydrogen Bonding : The 4-oxo group forms H-bonds with water (e.g., O···H–O, 2.8 Å), affecting solubility. Replace with fluorinated analogs to reduce hydration .
    • Biological Interactions : Molecular docking reveals that the 4-methylpiperazine group engages in salt bridges with Asp189 in serine proteases, critical for inhibitory activity .

    Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

    Q. Table 2: SAR of Structural Analogs

    Compound ModificationBioactivity ChangeKey Reference
    Replacement of 4-oxo with CF₃↑ Metabolic stability (t₁/₂ +2h)
    Substitution of benzodioxole with naphthodioxole↑ Binding affinity (IC₅₀: 12 nM → 5 nM)
    Removal of thioxo groupLoss of enzyme inhibition

    Q. Methodology :

    • Synthesize analogs via parallel combinatorial libraries using solid-phase synthesis.
    • Assess bioactivity via kinase inhibition assays (e.g., IC₅₀ values against P38 MAPK) .

    Advanced: How should researchers address contradictions in experimental data (e.g., bioactivity vs. computational predictions)?

    • Case Study : If in vitro assays show low IC₅₀ (high potency), but molecular dynamics simulations predict poor binding:
      • Verify compound purity via LC-MS to rule out degradation .
      • Re-examine protonation states (e.g., 4-methylpiperazine’s pKa ~7.5) using pH-adjusted assays .
      • Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and validate simulations .

    Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

    • Process Chemistry : Replace DMF with 2-MeTHF (greener solvent) in Suzuki couplings to improve scalability .
    • Purification : Use simulated moving bed (SMB) chromatography for >99% purity at multi-gram scales .
    • Degradation Pathways : Conduct forced degradation studies (acid/base/oxidative stress) to identify labile sites (e.g., thioxo group oxidation to sulfoxide) .

    Advanced: How can researchers elucidate the compound’s mechanism of action using omics approaches?

    • Transcriptomics : RNA-seq of treated cancer cells to identify downregulated pathways (e.g., NF-κB or PI3K-AKT) .
    • Proteomics : SILAC-based quantification to detect protein targets (e.g., heat shock proteins) .
    • Metabolomics : LC-MS/MS profiling to track changes in ATP/ADP ratios, indicating mitochondrial dysfunction .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.